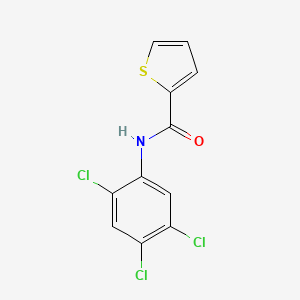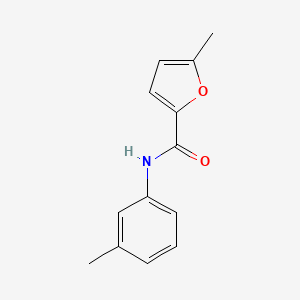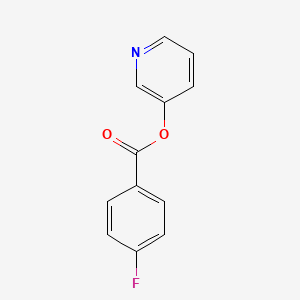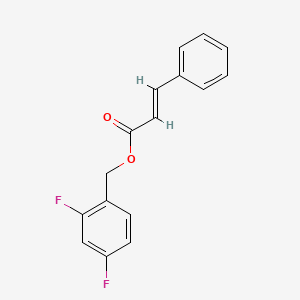![molecular formula C16H12BrN3O B5614795 1-{4-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5614795.png)
1-{4-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of "1-{4-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone" and its derivatives involves several key steps, including the initial formation of 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one, followed by its fusion with p-aminoacetophenone to yield intermediate compounds. These intermediates are then further reacted with various aromatic aldehydes and compounds to produce a range of derivatives with promising anti-inflammatory and analgesic properties (Mohamed et al., 2009).
Molecular Structure Analysis
Research involving density functional theory (DFT) calculations and vibrational properties analyses has been conducted to understand the molecular structure of similar compounds. Such studies provide insights into the optimized molecular structure, physicochemical properties, and the potential for charge transfer within molecules, which are essential for understanding the reactivity and stability of these compounds (Liu et al., 2022).
Chemical Reactions and Properties
The chemical reactivity of "1-{4-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone" derivatives includes a variety of reactions such as cyclization with hydrazines to produce pyrazoline derivatives, reactions with urea or thiourea to yield pyrimidones or pyrimidinethiones, and interactions with malononitrile to form 2-aminopyrans. These reactions underline the versatility of the compound's derivatives in synthesizing a wide range of biologically active molecules (Mohamed et al., 2009).
Physical Properties Analysis
The physical properties of such compounds are closely linked to their molecular structure. Techniques like single-crystal X-ray diffraction and spectroscopic methods (IR, NMR) are employed to determine these properties. These methods help in understanding the crystalline structure, molecular conformation, and the distribution of electrons within the molecule, which are critical for predicting the solubility, stability, and overall physical behavior of the compound (Liu et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity and the ability to undergo various chemical transformations, are integral to understanding the compound's potential applications. Studies on the compound's derivatives indicate a range of chemical behaviors, such as the formation of quinazolinone derivatives and their antimicrobial activities. These activities are investigated through biofilm inhibition studies and antimicrobial assays, highlighting the compound's potential in developing new therapeutic agents (Rasapalli et al., 2020).
将来の方向性
The future research directions for “1-{4-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone” and other quinazoline derivatives are likely to involve further exploration of their synthesis and biological activity. This could include the development of more efficient synthesis methods, as well as detailed studies of their mechanism of action .
特性
IUPAC Name |
1-[4-[(6-bromoquinazolin-4-yl)amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c1-10(21)11-2-5-13(6-3-11)20-16-14-8-12(17)4-7-15(14)18-9-19-16/h2-9H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFYRIZKZDOATQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-1,3-benzodioxol-5-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5614728.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5614730.png)

![N-[4-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5614736.png)
![3-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N-methylbenzamide](/img/structure/B5614749.png)





![3-[(methyl{[2-(methylamino)-5-pyrimidinyl]methyl}amino)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5614787.png)
![(3R*,4R*)-1-[(5-cyclopentyl-2-thienyl)methyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5614792.png)
![1-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]propanoyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5614801.png)
